4-Chlorobenzenesulfonate

Description

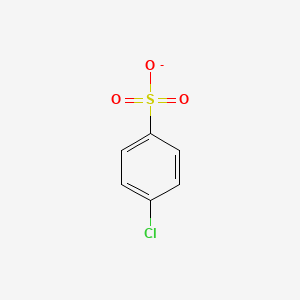

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClO3S- |

|---|---|

Molecular Weight |

191.61 g/mol |

IUPAC Name |

4-chlorobenzenesulfonate |

InChI |

InChI=1S/C6H5ClO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)/p-1 |

InChI Key |

RJWBTWIBUIGANW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chlorobenzenesulfonate

Classical and Contemporary Synthetic Routes to 4-Chlorobenzenesulfonate

The preparation of this compound can be achieved through several synthetic pathways, with the direct sulfonation of chlorobenzene (B131634) being the most common approach.

The most direct and widely utilized method for the synthesis of 4-chlorobenzenesulfonic acid, the precursor to this compound salts and esters, is the electrophilic aromatic substitution of chlorobenzene. This reaction typically involves heating chlorobenzene with a sulfonating agent. vedantu.comshaalaa.com

Common sulfonating agents include:

Concentrated sulfuric acid (H₂SO₄)

Fuming sulfuric acid (oleum)

Chlorosulfonic acid (ClSO₃H)

Sulfur trioxide (SO₃)

The reaction of chlorobenzene with sulfuric acid yields a mixture of ortho- and para-chlorobenzenesulfonic acid. vedantu.comshaalaa.com The para isomer is generally the major product due to the ortho, para-directing nature of the chlorine atom and steric hindrance at the ortho position. The sulfonation of chlorobenzene is a reversible reaction. vedantu.com To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, for instance, through azeotropic distillation. njit.edu

The reaction with chlorosulfonic acid can be used to produce 4-chlorobenzenesulfonyl chloride directly, which can then be hydrolyzed to 4-chlorobenzenesulfonic acid. google.comgoogle.com Studies have shown that reacting chlorobenzene with a stoichiometric excess of chlorosulfonic acid can lead to the formation of 4-chlorobenzenesulfonyl chloride in high yields. google.comgoogle.com

The sulfonation of chlorobenzene with sulfur trioxide in an inert solvent like nitromethane has also been investigated. This reaction is found to be second order with respect to sulfur trioxide. researchgate.net

Table 1: Comparison of Direct Sulfonation Methods for Chlorobenzene

| Sulfonating Agent | Key Reaction Conditions | Primary Product(s) | Notes |

|---|---|---|---|

| Concentrated H₂SO₄ | Heating | o- and p-chlorobenzenesulfonic acid | Reversible reaction; water removal can increase yield. vedantu.comnjit.edu |

| Chlorosulfonic acid | Controlled temperature | 4-chlorobenzenesulfonyl chloride | Can be hydrolyzed to the sulfonic acid. google.comguidechem.com |

| Sulfur trioxide | Inert solvent (e.g., nitromethane) | 4-chlorobenzenesulfonic acid and its anhydride | Reaction kinetics have been studied in detail. researchgate.net |

While direct sulfonation is prevalent, alternative methods for the preparation of 4-chlorobenzenesulfonic acid exist. One such method involves the isomerization of other chlorobenzenesulfonic acid isomers. For instance, 2-chlorobenzenesulfonic acid and 3-chlorobenzenesulfonic acid can be converted to the more stable 4-chlorobenzenesulfonic acid in the presence of sulfuric acid at elevated temperatures (100 to 300°C). justia.comgoogle.com

Another synthetic route starts from 4-chlorobenzenesulfonamide. This compound can be converted to 4-chlorobenzenesulfonic acid through a reaction with dinitrogen tetroxide (N₂O₄) in acetonitrile (B52724) at low temperatures. guidechem.com

Catalytic systems are primarily employed in the synthesis of derivatives of 4-chlorobenzenesulfonic acid, rather than the acid itself. For example, the production of 4,4'-dichlorodiphenyl sulfone, a key monomer for polyarylene ether sulfones, utilizes a Friedel-Crafts reaction. google.comjustia.com This reaction involves the catalytic action of a Lewis acid, such as anhydrous ferric chloride (FeCl₃), to react anhydrous 4-chlorobenzenesulfonyl chloride with chlorobenzene. google.comgoogle.com

Functional Group Modifications and Derivatization Strategies for this compound

The sulfonic acid and chloro- functionalities of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The sulfonic acid group of 4-chlorobenzenesulfonic acid can be readily converted into sulfonate esters and sulfonamides.

Esterification: The formation of sulfonate esters is typically achieved by first converting the sulfonic acid to its more reactive sulfonyl chloride derivative, 4-chlorobenzenesulfonyl chloride. This can be accomplished using reagents like thionyl chloride or chlorosulfonic acid. prepchem.com The resulting 4-chlorobenzenesulfonyl chloride can then be reacted with an alcohol or a phenol in the presence of a base to yield the corresponding sulfonate ester. This process is analogous to the Fischer esterification of carboxylic acids, where an acid catalyst is used to react a carboxylic acid with an alcohol. libretexts.orgmasterorganicchemistry.com

Amide Formation: Similarly, sulfonamides are synthesized from 4-chlorobenzenesulfonyl chloride. The reaction of 4-chlorobenzenesulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the HCl byproduct, affords the desired sulfonamide. nih.govfishersci.co.uk This is a standard method for forming the sulfonamide functional group, which is a key component in many pharmaceutical compounds.

The chlorine atom on the benzene (B151609) ring of this compound is generally unreactive towards nucleophilic attack under standard conditions. However, its reactivity can be enhanced, allowing for modifications at this position.

Nucleophilic Aromatic Substitution (SNAr): The sulfonate group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution. chemistrysteps.com This allows the chlorine atom to be displaced by strong nucleophiles. For the SNAr mechanism to proceed effectively, the electron-withdrawing group should be positioned ortho or para to the leaving group (the chlorine atom), which is the case in this compound. chemistrysteps.com This reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Cross-Coupling Reactions: The halogenated position of aryl sulfonates can also be a site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. wikipedia.org For example, iron-catalyzed cross-coupling reactions of aryl 4-chlorobenzenesulfonates with Grignard reagents (alkyl organometallics) have been reported to proceed in high yields. nih.gov These reactions, such as the Kumada coupling, offer a powerful method for the alkylation of the aromatic ring, demonstrating the utility of the sulfonate group as a reactive handle in modern organic synthesis. nih.gov

Table 2: Summary of Chemical Transformations of this compound Derivatives

| Functional Group | Reaction Type | Reagents | Product |

|---|

Reactions Affecting the Sulfonate Moiety of this compound

The sulfonate group (–SO₃H) and its corresponding salts (–SO₃⁻) are generally stable functional groups. However, they can undergo several chemical transformations under specific conditions, allowing for the conversion of this compound into other valuable chemical intermediates. Key reactions involving the sulfonate moiety include hydrolysis (desulfonation), conversion to sulfonyl halides, and subsequent formation of esters and amides.

Hydrolysis (Desulfonation): The sulfonation of aromatic compounds is a reversible reaction. By heating an arylsulfonic acid, such as 4-chlorobenzenesulfonic acid, with dilute aqueous acid, the sulfonate group can be removed from the aromatic ring to yield the parent arene, chlorobenzene. ambeed.com This process, known as reverse sulfonation or desulfonation, is driven by the exothermic reaction of the liberated sulfur trioxide with water to form sulfuric acid. ambeed.com The reaction is typically performed at elevated temperatures.

Conversion to Sulfonyl Chloride: A crucial transformation of this compound is its conversion to 4-chlorobenzenesulfonyl chloride. This is a key intermediate for synthesizing a wide range of derivatives. One established method involves reacting sodium this compound with chlorosulfonic acid. google.comgoogle.com This reaction can achieve high yields, with some processes reporting yields of 80% to 89%. google.comgoogle.com The resulting 4-chlorobenzenesulfonyl chloride is a highly reactive compound that serves as a precursor for sulfonate esters and sulfonamides.

Esterification: While direct esterification of sulfonic acids is possible, a more common and efficient route involves the reaction of the corresponding sulfonyl chloride with an alcohol. For instance, crude 4-chlorobenzenesulfonyl chloride melt can be reacted with various fatty alcohols (containing 1-6 carbon atoms) at temperatures between 20°C and 90°C to produce the corresponding this compound esters. google.com This reaction proceeds readily, with the ester often purified by vacuum distillation. google.com

Nucleophilic Substitution of Sulfonate Esters: Once formed, sulfonate esters are excellent substrates for nucleophilic substitution reactions because the sulfonate group is an excellent leaving group. A green chemistry approach to this transformation uses ionic liquids, such as [bmim][X] (where X can be Cl, Br, I, OAc, SCN), which act as both the solvent and the nucleophilic reagent. organic-chemistry.org This method allows for the conversion of sulfonate esters into alkyl halides, acetates, and thiocyanates in high yields under mild conditions, avoiding the need for additional solvents or activating reagents. organic-chemistry.org

| Reaction Type | Reactant(s) | Key Reagent(s) | Product(s) | Significance |

|---|---|---|---|---|

| Hydrolysis (Desulfonation) | 4-Chlorobenzenesulfonic acid | Dilute aqueous acid, Heat | Chlorobenzene, Sulfuric acid | Reverses the sulfonation process, cleaving the C-S bond. ambeed.com |

| Conversion to Sulfonyl Halide | Sodium this compound | Chlorosulfonic acid | 4-Chlorobenzenesulfonyl chloride | Forms a key reactive intermediate for further synthesis. google.comgoogle.com |

| Esterification | 4-Chlorobenzenesulfonyl chloride | Alcohols (e.g., C1-C6 fatty alcohols) | This compound esters | Creates sulfonate esters used in organic synthesis. google.com |

| Nucleophilic Substitution | A this compound ester | Ionic Liquids [bmim][X] (X=Cl, Br, I, etc.) | Alkyl halides, acetates, etc. | Demonstrates the utility of sulfonates as leaving groups. organic-chemistry.org |

Principles of Green Chemistry Applied to this compound Synthesis

The traditional synthesis of aryl sulfonates often involves harsh reagents like fuming sulfuric acid or chlorosulfonic acid, which raise significant environmental and safety concerns. researchgate.net The application of the twelve principles of green chemistry aims to mitigate these issues by developing more sustainable and environmentally benign synthetic routes.

Safer Solvents and Auxiliaries: A key principle of green chemistry is the reduction or elimination of hazardous organic solvents.

Aqueous Media: One innovative approach is the synthesis of related sulfonamides in water. This method uses equimolar amounts of the starting materials and avoids organic bases, with product isolation simplified to filtration after acidification. rsc.org This demonstrates the potential for using water as an environmentally benign solvent.

Ionic Liquids: Recyclable ionic liquids have been employed as both solvents and reagents in the nucleophilic substitution of sulfonate esters. organic-chemistry.org This approach eliminates the need for volatile organic solvents and allows the reaction medium to be recycled, enhancing sustainability. organic-chemistry.org

Less Hazardous Chemical Synthesis: This principle encourages the use of less toxic reagents.

Alternative Sulfonating Agents: Research has focused on finding alternatives to highly corrosive and hazardous sulfonating agents. A sustainable strategy utilizes thiourea dioxide as an eco-friendly and easy-to-handle sulfur dioxide surrogate in the presence of air as a green oxidant to produce aryl sulfonic acids. researchgate.net

Catalysis and Energy Efficiency: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled. nih.gov While specific catalytic syntheses for this compound are still an area of development, the broader field of green sulfonation is moving towards transition metal-catalyzed processes to improve efficiency. researchgate.net Furthermore, developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption.

Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions in the solid state with mechanical energy (grinding), represents a significant advancement. A solvent-free, one-pot mechanochemical process has been developed for the synthesis of sulfonamides from disulfides, demonstrating a telescopic, environmentally friendly, and cost-effective approach that avoids bulk solvents. rsc.org

| Green Chemistry Principle | Approach | Example/Application | Benefit |

|---|---|---|---|

| Safer Solvents | Use of aqueous media | Sulfonamide synthesis performed in water. rsc.org | Eliminates hazardous organic solvents and bases. |

| Safer Solvents / Reagents | Use of recyclable ionic liquids | Nucleophilic substitution of sulfonate esters where the ionic liquid is both solvent and reagent. organic-chemistry.org | Avoids volatile organic compounds (VOCs) and allows for reagent recycling. |

| Less Hazardous Synthesis | Alternative sulfonating agents | Using thiourea dioxide as a sulfur dioxide surrogate with air as the oxidant. researchgate.net | Replaces hazardous reagents like fuming sulfuric acid. |

| Waste Prevention | Solvent-free synthesis (Mechanochemistry) | One-pot solid-state synthesis of sulfonamides from disulfides. rsc.org | Eliminates solvent waste and simplifies purification. |

| Reduce Derivatives | One-pot procedures | Telescopic reactions that combine multiple steps without isolating intermediates. rsc.org | Increases efficiency and reduces resource consumption. nih.gov |

Advanced Analytical Methodologies for 4 Chlorobenzenesulfonate Quantification and Speciation

Chromatographic Techniques for Trace Analysis of 4-Chlorobenzenesulfonate

Chromatography is a powerful analytical technique used to separate, identify, and quantify individual components within a complex mixture. For this compound, several chromatographic approaches are utilized, each with specific advantages depending on the sample matrix and analytical objectives.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The method separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach for this analyte. Simple mobile phases, such as mixtures of acetonitrile (B52724) and water, are often effective for separation.

HPLC systems are frequently coupled with Ultraviolet-Visible (UV-Vis) detectors for the quantification of compounds that absorb light in the UV-Vis spectrum. This compound possesses a benzene (B151609) ring, which acts as a chromophore, allowing for its detection using this method. The analysis is typically performed in the 200-400 nm range. For similar compounds like chlorobenzene (B131634), detection wavelengths around 215 nm have been successfully used. Diode-Array Detectors (DAD) offer an advantage by acquiring the entire UV-Vis spectrum of the eluting compound, which aids in peak identification and purity assessment. HPLC-UV methods are known for their robustness and can achieve good linearity and low limits of detection, often in the nanogram per milliliter (ng/mL) range.

Conductivity detection is a sensitive method for ionic species and can be paired with HPLC for the analysis of this compound, which exists as an anion in solution. This detector measures the electrical conductivity of the mobile phase as analytes elute from the column. While more commonly associated with ion chromatography, modern conductivity detectors are designed for high stability and can be integrated into HPLC systems for specific applications. A key consideration is the background conductivity of the eluent; therefore, mobile phases with low conductivity are preferred to maximize the signal-to-noise ratio and achieve high sensitivity.

The coupling of HPLC with mass spectrometry (LC-MS) provides an exceptionally powerful tool for the trace analysis of this compound. This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, which separates ions based on their mass-to-charge ratio. The use of tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly specific and sensitive quantification, even in complex environmental samples like wastewater. This approach can achieve very low detection limits, making it suitable for monitoring pollutants at trace concentrations.

| Parameter | HPLC-UV | HPLC-Conductivity | HPLC-MS/MS |

| Principle | Measures UV-Vis light absorption by the analyte. | Measures the electrical conductivity of the eluent containing the ionic analyte. | Separates, identifies, and quantifies ions based on their mass-to-charge ratio. |

| Selectivity | Moderate; dependent on the analyte's chromophore and potential interferences. | Moderate; detects any ionic species. | Very High; provides structural information and can distinguish between isobaric compounds. |

| Sensitivity | Good (ng/mL range). | High for ionic species, requires low-conductivity eluent. | Excellent (sub-ng/mL or pg/mL range). |

| Application | Routine quantification in relatively clean samples. | Analysis of ionic compounds where UV detection is not suitable. | Trace quantification in complex matrices (e.g., environmental samples), impurity profiling, and definitive identification. |

Ion Chromatography (IC) for Sulfonated Anions Including this compound

Ion chromatography (IC) is a specialized form of HPLC designed specifically for the separation and analysis of ionic compounds. It utilizes a stationary phase with ion-exchange functionalities to separate anions like this compound based on their charge and affinity for the resin.

The most common detection method in IC is conductivity detection. To enhance sensitivity, a suppressor is often used post-column. The suppressor reduces the background conductivity of the eluent by exchanging eluent ions (e.g., carbonate) for non-conductive species (e.g., carbonic acid), thereby amplifying the signal from the analyte anions. IC has been successfully applied to the simultaneous determination of numerous sulfonated anions and alkylsulfates in water samples. However, careful method development is crucial to avoid interferences. For instance, research has shown that this compound can co-elute with and cause a false positive for perchlorate (B79767) under certain IC conditions, highlighting the need for method specificity.

| Component | Typical Material/Condition | Purpose |

| Stationary Phase | Anion-exchange resin (e.g., IonPac AS11-HC). | Separates anions based on ionic interactions. |

| Mobile Phase (Eluent) | Dilute electrolyte solution (e.g., sodium carbonate/bicarbonate). | Carries the sample through the column and facilitates separation. |

| Detection | Suppressed conductivity. | Provides high sensitivity for ionic analytes by reducing background noise. |

| Application | Quantification of common anions, including sulfonated organic acids, in aqueous samples. |

Gas Chromatography (GC) of Derivatized this compound

Gas chromatography (GC) is a technique that separates volatile and thermally stable compounds. This compound, being a salt, is non-volatile and cannot be directly analyzed by GC. Therefore, a chemical modification step known as derivatization is required. Derivatization converts the polar sulfonic acid group into a less polar, more volatile, and thermally stable ester.

Spectroscopic Approaches for this compound Analysis and Metabolite Identification

Spectroscopic methods are central to the analysis of this compound, providing detailed information on its molecular structure, concentration, and the identity of related metabolites or degradation products. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are particularly powerful in this regard.

Mass spectrometry is an indispensable tool for the detection and structural characterization of this compound and its derivatives. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. env.go.jp High-resolution mass spectrometry (HRMS) is often employed to identify unknown transformation products in complex samples. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for analyzing polar, thermally labile, and non-volatile compounds like this compound. nih.gov In ESI, ions are transferred from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. colostate.edu For this compound, analysis is typically performed in negative ion mode, where the molecule readily loses a proton to form the deprotonated molecule, [M-H]⁻. massbank.eumassbank.jp This process is highly efficient for acidic compounds containing sulfonic acid groups.

Research data from ESI-Quadrupole Time-of-Flight (QTOF) mass spectrometry confirms the detection of this compound with a precursor m/z of 190.9575, corresponding to the [M-H]⁻ ion of the C₆H₄ClO₃S⁻ formula. massbank.eu

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that serves as a valuable alternative or complement to ESI. wikipedia.org APCI is well-suited for the analysis of medium to high polarity compounds with good thermal stability and molecular weights typically below 1500 Da. wikipedia.orgnih.gov The ionization process in APCI occurs in the gas phase, where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or other ion-molecule reactions. nih.govresearchgate.net

For this compound, APCI can generate ions in both positive mode, via protonation to produce [M+H]⁺, and negative mode, through proton abstraction to form [M-H]⁻. nih.gov Its ability to tolerate higher flow rates and a wider range of mobile phases compared to ESI makes it highly compatible with standard high-performance liquid chromatography (HPLC) systems. nationalmaglab.orgcreative-proteomics.com The resulting mass spectra are often simple, dominated by the singly charged molecular ion, which facilitates direct observation of the molecular weight. creative-proteomics.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govnottingham.edu.my The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and to elucidate the structures of unknown metabolites or degradation products. nih.gov

For this compound ([M-H]⁻, m/z 190.9575), MS/MS analysis reveals characteristic product ions. The fragmentation data provides a unique fingerprint for the compound, aiding in its unambiguous identification in complex samples. massbank.eumassbank.jp This technique is crucial for differentiating isomers and identifying the specific sites of biotransformation in metabolites. nottingham.edu.my

| Precursor Ion (m/z) | Collision Energy (CE) | Product Ion (m/z) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|---|---|

| 190.9575 | 40 V | 79.9574 | 99.9 | SO₃⁻ |

| 190.9575 | 40 V | 126.9956 | 2.1 | C₅H₄ClS⁻ |

| 190.9575 | 40 V | 80.9652 | 2.2 | HSO₃⁻ |

| 190.9575 | 20 V | 109.9903 | 99.9 | C₆H₄Cl⁻ |

| 190.9575 | 20 V | 79.9574 | 15.8 | SO₃⁻ |

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides extensive structural information about molecules. nih.gov It is particularly useful for the unambiguous identification of compounds and for monitoring the progress of chemical reactions in real-time. jhu.edulibretexts.org ¹H NMR and ¹³C NMR are commonly used to provide a detailed map of the hydrogen and carbon atoms within a molecule.

For this compound, the ¹H NMR spectrum shows characteristic signals in the aromatic region. The protons on the benzene ring appear as two distinct doublets due to their coupling and the influence of the two different substituent groups (chloro and sulfonate). The specific chemical shifts provide definitive structural confirmation.

| Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| A | 7.801 | Doublet | 2 Protons ortho to -SO₃H group |

| B | 7.537 | Doublet | 2 Protons ortho to -Cl group |

Data obtained from a reference spectrum. chemicalbook.com

By acquiring a series of NMR spectra over time, the kinetics of reactions involving this compound can be studied. chemrxiv.org The disappearance of reactant signals and the simultaneous appearance of product signals allow for the determination of reaction rates and the identification of transient intermediates, providing valuable mechanistic insights. nih.gov

Mass Spectrometry (MS) for Comprehensive Identification of this compound and its Transformation Products

Electrochemical Detection Methods for this compound

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantification of electroactive compounds. nih.gov These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of an analyte at an electrode surface. mdpi.com While direct electrochemical detection of this compound can be challenging, methods developed for structurally similar compounds, such as 4-chlorophenol (B41353) and 4-nitrophenol, demonstrate the potential of this approach. rsc.org

The development of an electrochemical sensor for this compound would likely involve modifying the electrode surface with nanomaterials to enhance sensitivity and selectivity. Materials like graphene, carbon nanotubes, and metallic nanoparticles can be used to increase the electrode's surface area and facilitate electron transfer, thereby amplifying the analytical signal. mdpi.commdpi.com For instance, sensors based on Ti₃C₂Tₓ MXene and carbon nanohorn/graphene oxide nanohybrids have shown excellent performance for the detection of other chlorinated aromatic pollutants. nih.govrsc.org A similar strategy, potentially using differential pulse voltammetry or square wave voltammetry, could be adapted for the sensitive detection of this compound in environmental samples.

Sample Preparation Strategies for this compound in Complex Environmental Matrices

Effective sample preparation is a critical prerequisite for the reliable quantification of this compound. The primary goals are to extract the analyte from the sample matrix, concentrate it to a level suitable for detection, and remove co-extracted matrix components that could interfere with the analysis. The selection of an appropriate preparation strategy depends on the physicochemical properties of this compound, the nature of the sample matrix, and the analytical technique to be employed.

Solid-phase extraction (SPE) is a widely utilized technique for the pre-concentration and cleanup of this compound from aqueous samples. labrulez.com This method relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent). By carefully selecting the sorbent and elution solvents, this compound can be effectively isolated from interfering matrix components. sigmaaldrich.com

For aromatic sulfonates, polymeric sorbents, such as styrene-divinylbenzene, have proven effective due to their enhanced retention of polar compounds compared to traditional silica-based C18 sorbents. nih.gov A typical SPE protocol involves four main steps: sorbent conditioning, sample loading, washing, and analyte elution. phenomenex.com Conditioning wets the sorbent and creates an environment conducive to analyte retention. During sample loading, the aqueous sample is passed through the sorbent bed where this compound is retained. The washing step removes weakly bound interferences, and finally, a strong organic solvent is used to elute the target analyte. windows.net Studies on various aromatic sulfonates have demonstrated that SPE can achieve high recovery rates and good precision. nih.gov

Table 1: Representative Solid-Phase Extraction (SPE) Protocol for Aromatic Sulfonates in Water

| Parameter | Description | Details | Purpose |

| Sorbent | Stationary Phase | Styrene-divinylbenzene polymer (e.g., LiChrolut EN) | Provides effective retention for polar aromatic sulfonates. nih.gov |

| Conditioning | Sorbent Activation | 1. Methanol (B129727) 2. Reagent Water (acidified) | Wets the sorbent and prepares it for sample loading. |

| Sample Loading | Analyte Retention | Sample (e.g., 200 mL river water), acidified to pH < 3 | Acidification ensures the sulfonate group is protonated, enhancing retention on the reversed-phase sorbent. |

| Washing | Interference Removal | Acidified Reagent Water | Removes hydrophilic and weakly retained matrix components without eluting the analyte. |

| Elution | Analyte Recovery | Methanol or Acetonitrile | A strong organic solvent disrupts the hydrophobic interactions, eluting the retained sulfonates. |

| Performance | Method Efficacy | Recovery: >70% Precision (RSD): <20% LOD: ~0.1 µg/L | Demonstrates the effectiveness of the protocol for trace-level analysis of aromatic sulfonates. nih.gov |

This table is a representative example based on published methods for aromatic sulfonates and may require optimization for specific matrices and analytical instrumentation.

Liquid-liquid extraction (LLE) is a classical sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglongdom.org For ionizable organic compounds like 4-chlorobenzenesulfonic acid, the efficiency of LLE is highly dependent on the pH of the aqueous sample. elementlabsolutions.com

To facilitate the transfer of an organic acid from the aqueous phase to the organic phase, the pH of the sample is typically adjusted to be at least two units below the analyte's pKa. This converts the ionized form of the acid into its neutral, more nonpolar form, thereby increasing its solubility in the organic solvent. elementlabsolutions.com However, 4-chlorobenzenesulfonic acid is a strong acid and remains ionized over a wide pH range. Therefore, a direct LLE with a standard organic solvent is generally inefficient. An alternative approach is ion-pair extraction, where a specific counter-ion is added to the aqueous phase to form a neutral, extractable ion pair with the charged sulfonate. Solvents such as ethyl acetate (B1210297) are commonly used for the extraction of organic acids from water. quora.comresearchgate.net The efficiency of the extraction can be further improved by performing multiple extractions with fresh solvent and by optimizing the solvent-to-sample phase ratio. longdom.org

Table 2: Representative Liquid-Liquid Extraction (LLE) Protocol for Organic Acids in Wastewater

| Parameter | Description | Details | Purpose |

| Sample | Aqueous Matrix | Wastewater, filtered | Removal of particulate matter that can interfere with phase separation. |

| pH Adjustment | Analyte Protonation | Acidification with HCl or H₂SO₄ to pH < 2 | Maximizes the concentration of the neutral form of weaker organic acids to enhance extraction. For strong acids like sulfonates, this step has limited effect, and ion-pairing agents may be required. |

| Extraction Solvent | Organic Phase | Ethyl Acetate or Dichloromethane | Selected based on the analyte's polarity and immiscibility with water. Ethyl acetate is a common choice for polar organic acids. quora.com |

| Procedure | Phase Contact | 1. Add solvent to sample in a separatory funnel (e.g., 1:5 solvent:sample ratio). 2. Shake vigorously for 2-5 minutes, venting periodically. 3. Allow phases to separate. 4. Collect the organic phase. 5. Repeat extraction 2-3 times with fresh solvent. | Ensures thorough mixing for efficient mass transfer of the analyte from the aqueous to the organic phase. youtube.com Multiple extractions improve overall recovery. |

| Post-Extraction | Concentration | Evaporation of the combined organic extracts under a gentle stream of nitrogen. | Concentrates the analyte and allows for reconstitution in a solvent compatible with the analytical instrument. |

This table outlines a general procedure for organic acid extraction. For this compound, the addition of an ion-pairing reagent would be a critical modification to achieve acceptable recovery.

Matrix effects are a significant challenge in trace quantitative analysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). rsc.org These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification. utwente.nl

Several strategies can be employed to mitigate matrix effects in the analysis of this compound. One of the most effective approaches is to improve the sample cleanup process to remove interfering compounds. nih.gov This can involve optimizing the SPE or LLE protocol, for instance, by including additional wash steps or using more selective sorbents.

Another common strategy is simple dilution of the sample extract. utwente.nl This reduces the concentration of all components, including the interfering matrix compounds, which can lessen their impact on the analyte's ionization. However, this approach is only feasible if the resulting analyte concentration remains well above the instrument's limit of quantification.

The most robust method for compensating for matrix effects is the use of an appropriate internal standard. nih.gov A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. Since a SIL internal standard has nearly identical chemical and physical properties to the native analyte, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results. When a SIL standard is unavailable, a structural analog may be used, but its ability to track the analyte's behavior must be carefully validated. nih.gov

Method Validation, Quality Assurance, and Quality Control for this compound Quantification

To ensure that analytical data are reliable, defensible, and fit for their intended purpose, the analytical method used for quantifying this compound must be thoroughly validated, and a stringent quality assurance (QA) and quality control (QC) program must be implemented. demarcheiso17025.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. scispace.comfda.gov Key performance characteristics that must be evaluated according to established guidelines (e.g., ICH, FDA) include: fda.govresolian.com

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ms-editions.cl

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentrations and calculating the percent recovery. resolian.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability and intermediate precision). resolian.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wrc.org.za

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 3: Typical Method Validation Performance Criteria for HPLC Analysis

| Parameter | Typical Acceptance Criterion |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 85% - 115% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Specificity | No significant interference at the retention time of the analyte. |

| LOD/LOQ | Sufficiently low to meet monitoring requirements (e.g., low µg/L). |

These criteria are representative and may vary depending on the specific application and regulatory requirements.

Analysis of Blanks: Method blanks (or laboratory reagent blanks) are analyzed with each batch of samples to check for contamination introduced during the sample preparation and analysis process. ut.ee

Calibration Verification: The instrument's calibration curve is verified at the beginning and end of each analytical run, and periodically throughout, by analyzing a standard of known concentration.

Laboratory Control Samples (LCS): An LCS is a blank sample (e.g., reagent water) spiked with a known amount of this compound. It is processed and analyzed alongside the environmental samples to monitor the performance of the entire analytical method. ut.ee

Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a duplicate environmental sample. The analysis of MS/MSD samples helps to assess the effect of the sample matrix on the analytical method's accuracy and precision.

By consistently applying these method validation and QA/QC principles, laboratories can produce high-quality, reliable data for the quantification of this compound in complex environmental matrices.

Environmental Occurrence, Fate, and Transport of 4 Chlorobenzenesulfonate

Anthropogenic and Natural Sources of 4-Chlorobenzenesulfonate in the Environment

The introduction of this compound into the environment is predominantly linked to industrial activities. Natural sources of this specific compound are not widely documented.

Industrial wastewater represents a significant pathway for the entry of a wide array of chemical compounds into the environment. eolss.net The manufacturing and use of products containing this compound or its precursors can lead to its release in industrial effluents. Industries involved in the production of pharmaceuticals, cosmetics, organic dyes, pesticides, and synthetic detergents are notable sources of complex wastewater streams that can contain such compounds. eolss.netlsu.edu

Specifically, compounds structurally related to this compound, such as chlorobenzenes, are known to enter the environment as intermediates in the manufacturing of dyes and pesticides. researchgate.net For instance, 1,4-dichlorobenzene (B42874) is utilized as an intermediate in dye and pesticide production. researchgate.net Given these established pathways for similar chlorinated aromatic compounds, it is highly probable that this compound is introduced into aquatic systems through the discharge of untreated or insufficiently treated wastewater from manufacturing facilities. mdpi.com These facilities may release the compound directly or as a breakdown product of other chemicals. Domestic wastewater can also be a source, as many household cleaning products contain surfactants like linear alkylbenzene sulfonate, a related compound. lsu.edu

Atmospheric deposition, which includes both wet (rain, snow) and dry (particles, gases) processes, is a recognized transport mechanism for various pollutants. usgs.govepa.gov While direct studies on the atmospheric deposition of this compound are limited, research on related compounds suggests this is a plausible environmental entry route.

Studies have confirmed the presence of a wide range of organic compounds in atmospheric wet deposition, including chlorinated hydrocarbons. usgs.gov More specifically, sulfonates of anthropogenic origin have been identified as a significant component of dissolved organic sulfur in atmospheric samples like aerosols and rainwater. researchgate.net The precursors for acid deposition, primarily sulfur dioxide and nitrogen oxides from fossil fuel combustion, contribute to the formation of acidic pollutants that are then deposited. epa.gov It is conceivable that this compound, due to its sulfonate group, could be subject to similar atmospheric transport and deposition processes, potentially contributing to its presence in areas distant from direct industrial sources.

Distribution and Environmental Compartmentalization of this compound

Once released into the environment, this compound is distributed among various environmental compartments, including water, sediment, and soil. Its persistence and partitioning behavior determine its ultimate fate and potential for exposure.

Emerging pollutants, a category that can include compounds like this compound, have been detected in various aquatic environments, including surface water and groundwater. mdpi.comnih.gov Their persistence is a key factor in their environmental impact, as slow degradation rates can lead to long-term presence. mdpi.com

The persistence of chlorinated organic compounds in aquatic systems is well-documented. For example, studies on dichlorobenzene have shown its long-term persistence in groundwater, with plumes extending for thousands of meters and residence times of at least 20 years. usgs.gov The persistence of dichlorobenzene in these systems was attributed to anaerobic conditions, under which it is not readily degraded. usgs.gov Similarly, the degradation of related compounds like 4-chlorophenol (B41353) in water is influenced by the chemical composition of the water body. nih.gov Given its chemical structure, this compound is expected to be relatively stable and persistent in aquatic environments, particularly in groundwater where microbial activity and sunlight are limited. Its presence in surface waters would be influenced by factors such as photodegradation and microbial degradation, which can be slow processes for such compounds. mdpi.com

The distribution of a nonionic organic chemical between sediment and the surrounding water is a critical process governing its fate and bioavailability. This partitioning is described by the equilibrium partitioning (EqP) theory, which posits that at equilibrium, the concentration of a chemical in sediment organic carbon, interstitial (pore) water, and benthic organisms can be predicted if the concentration in one phase is known. clu-in.org

Sorption and Mobility Characteristics of this compound in Soil Environments

The movement of this compound through soil is largely controlled by sorption processes, which dictate how much of the compound is retained by soil particles versus how much is transported with moving water.

The sorption of organic compounds in soil is influenced by several factors, most notably the soil's organic matter (OM) content and texture. nih.govnih.gov Studies on various organic herbicides and pollutants have consistently shown that soils with higher organic matter content exhibit greater sorption. nih.govresearchgate.net For instance, the sorption of the herbicide norflurazon (B1679920) was primarily influenced by organic matter content. nih.gov Similarly, the mobility of some pollutants is lower in soils with higher organic matter. nih.gov

The mobility of this compound in soil is therefore expected to be inversely related to the soil's organic matter content. In soils with low organic matter, such as sandy soils, the compound would likely be more mobile and prone to leaching into groundwater. nih.govitrcweb.org Conversely, in soils rich in organic matter, it would be more strongly sorbed, reducing its mobility. nih.gov Soil pH can also play a role in the sorption of ionizable organic compounds. For acidic compounds, sorption tends to be greater in soils with lower pH. researchgate.net As a sulfonate, this compound is a strong acid and will be anionic at typical environmental pH values. Its interaction with soil surfaces will also be influenced by the type and amount of clay minerals present.

Interactions with Soil Organic Matter and Mineral Components

The interaction of this compound with soil is a critical process that dictates its mobility and bioavailability. Sorption, the process by which chemicals bind to soil particles, is controlled by the properties of the chemical itself and the composition of the soil, including its organic matter and mineral content. acs.org

For organic compounds, sorption is often normalized to the organic carbon content of the soil, yielding the organic carbon-water (B12546825) partition coefficient (Koc). researchgate.netresearchgate.net As an ionizable organic compound (IOC), the sorption of this compound is more complex than that of neutral compounds. nih.govacs.org At typical environmental pH values (generally 5 to 9), the sulfonic acid group (pKa < 0) is fully deprotonated, making this compound an anion. This anionic nature leads to electrostatic repulsion from negatively charged soil surfaces, which are common in many soil types, particularly those with high clay and organic matter content. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, can provide estimates for physicochemical properties when experimental data are unavailable. labcorp.comepa.govchemsafetypro.com

Table 1: Estimated Soil Interaction Properties of this compound

| Parameter | Estimated Value | Implication for Soil Interaction |

| Log Koc | 1.49 | Indicates very low affinity for soil organic carbon. |

| Primary Interaction | Weak partitioning | The compound is not strongly bound to soil particles. |

| Dominant Soil Component Interaction | Soil Organic Matter (SOM) | Hydrophobic part of the molecule has a weak affinity for SOM. |

| Interaction with Mineral Surfaces | Repulsion | Anionic sulfonate group is repelled by negatively charged clay and oxide surfaces. |

Source: Estimated using EPI Suite™ KOCWIN™ v2.00. Values are model estimations and should be interpreted as indicative.

Assessment of Leaching Potential

Leaching is the process by which water-soluble substances are washed out from soil by percolating water. The leaching potential of a chemical is a measure of its likelihood to move through the soil profile and potentially contaminate groundwater. This potential is inversely related to its sorption to soil and directly related to its water solubility. oup.com

Given its properties, this compound is expected to have a high leaching potential. Its high water solubility and weak sorption to soil particles (low Koc) facilitate its movement with soil water. researchgate.net Research on other mobile anionic compounds, such as sulfonamide antimicrobials, shows that in their anionic state, their mobility can approach that of a conservative bromide tracer, indicating very high mobility. nih.gov The sulfonate group makes the compound highly hydrophilic, which hinders transport across biological membranes but enhances its mobility in the aqueous phase of soil. researchgate.net

The leaching potential can be assessed using indices that combine soil persistence (half-life) and mobility (Koc). oup.com A common classification system, such as that proposed by McCall et al., uses the Koc value to categorize a chemical's mobility in soil.

Table 2: Leaching Potential Assessment for this compound

| Koc Value (L/kg) | Mobility Class (McCall et al.) | Leaching Potential |

| 30.9 (Calculated from Log Koc 1.49) | Very High | High risk of leaching from the soil surface to groundwater. |

Source Data: Koc value estimated using EPI Suite™; Mobility classification based on established criteria. doubtnut.com

The combination of very high mobility and expected persistence means that this compound applied to or deposited on soil is likely to be transported readily through the soil profile with infiltrating water, posing a potential risk to groundwater resources.

Atmospheric Transport and Deposition Modeling of this compound and Related Species

This relatively long half-life suggests that this compound has the potential for long-range atmospheric transport. Once in the atmosphere, it will exist primarily in the particle phase, associated with aerosols, due to its low volatility. Deposition occurs through two main processes:

Wet Deposition: As a water-soluble compound, it can be efficiently scavenged from the atmosphere by rain, snow, and fog.

Dry Deposition: Particulate-bound this compound will be removed through gravitational settling.

Given its persistence, it is likely that the majority of emissions are transported beyond the immediate vicinity of the source before deposition occurs. researchgate.net

Biotic Uptake and Environmental Accumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and air. nih.gov It is a key parameter for assessing environmental risk. For many neutral organic compounds, the bioaccumulation potential is estimated using the octanol-water partition coefficient (log Kow). acs.org However, for ionizable organic compounds like this compound, this relationship is not straightforward. nih.govacs.orgresearchgate.net The distribution coefficient (log D), which accounts for the compound's ionization state at a specific pH, is often a better predictor. researchgate.net

Due to the permanent negative charge of the sulfonate group at environmental pH, this compound is highly water-soluble and has a very low affinity for lipids (the primary storage site for many bioaccumulative substances). The hydrophilic nature of the sulfonate group can obstruct transport across biological membranes. researchgate.net These characteristics strongly suggest a low potential for bioaccumulation.

The bioconcentration factor (BCF), which measures uptake from water alone, can be estimated using QSAR models that account for ionization. researchgate.netwikipedia.org

Table 3: Estimated Bioaccumulation Potential of this compound and Comparative Compounds

| Compound | Estimated Log Kow | Estimated BCF (L/kg) | Bioaccumulation Potential |

| This compound | 1.29 | 3.16 | Very Low |

| Benzene (B151609) | 2.13 | 13 | Low |

| DDT | 6.91 | 84,500 | Very High |

Source: All values are estimations from the US EPA EPI Suite™. BCF is for fish and calculated by the BCFBAF™ v3.01 model. These values provide context for the expected behavior of this compound.

The estimated BCF value for this compound is extremely low and falls well below the regulatory thresholds for concern (e.g., BCF > 1000 or 2000). wikipedia.org This confirms the expectation that the compound's high polarity and ionic character prevent it from significantly accumulating in aquatic organisms.

Environmental Transformation and Degradation Pathways of 4 Chlorobenzenesulfonate

Microbial Degradation of 4-Chlorobenzenesulfonate

Microorganisms play a crucial role in the breakdown of this compound in the environment. Both aerobic and anaerobic bacteria have demonstrated the ability to metabolize this compound, employing distinct enzymatic strategies to cleave the carbon-chlorine and carbon-sulfur bonds.

Under aerobic conditions, the biodegradation of this compound is primarily initiated by oxygenase enzymes. A key pathway involves an initial oxygenolytic desulfonation, followed by cleavage of the aromatic ring. The bacterium Pseudomonas aeruginosa strain RW41 has been identified as capable of mineralizing this compound acs.org. The proposed aerobic degradation pathway in this strain begins with the enzymatic attack on the sulfonate group. This oxygenolytic desulfonation leads to the formation of 4-chlorocatechol and the release of sulfite (B76179), which is subsequently oxidized to sulfate acs.org.

The 4-chlorocatechol intermediate is then further metabolized through a modified ortho-cleavage pathway. This involves the enzymatic cleavage of the aromatic ring to form 3-chloro-cis,cis-muconate. This intermediate is then likely converted to the unstable 4-chloromuconolactone, which is subsequently hydrolyzed to maleylacetate acs.org. The presence of maleylacetate reductase activity in cells grown with this compound suggests its role in the final stages of the degradation cascade, channeling the breakdown products into central metabolic pathways acs.org.

The following table summarizes the key steps and intermediates in the aerobic biodegradation of this compound by Pseudomonas aeruginosa RW41.

| Step | Reactant | Key Enzyme Type | Product(s) |

| 1 | This compound | Dioxygenase | 4-Chlorocatechol, Sulfite |

| 2 | 4-Chlorocatechol | Dioxygenase (Ortho-cleavage) | 3-chloro-cis,cis-muconate |

| 3 | 3-chloro-cis,cis-muconate | Cycloisomerase | 4-Chloromuconolactone |

| 4 | 4-Chloromuconolactone | Hydrolase | Maleylacetate |

| 5 | Maleylacetate | Maleylacetate Reductase | Intermediates of central metabolism |

This table is based on the degradation pathway proposed for Pseudomonas aeruginosa RW41.

In the absence of oxygen, the microbial degradation of this compound proceeds through different mechanisms, primarily involving reductive processes. While a complete anaerobic pathway for this compound has not been fully elucidated, pathways for related aromatic sulfonates and chlorinated aromatic compounds suggest a likely sequence of events. The initial step is likely to be reductive dechlorination, where the chlorine atom is removed from the aromatic ring and replaced by a hydrogen atom, a process known as dehalorespiration. This has been observed for a variety of chlorinated aromatic compounds under anaerobic conditions.

Following dechlorination, the resulting benzenesulfonate (B1194179) would be susceptible to anaerobic desulfonation. Microbial consortia containing species of Clostridium and the sulfate-reducing bacterium Desulfovibrio have been shown to degrade benzenesulfonate and p-toluenesulfonate to methane and fatty acids under anaerobic conditions. This suggests that the sulfonate group can be cleaved and utilized by anaerobic microorganisms. The complete mineralization of the aromatic ring would then proceed through established anaerobic pathways for benzene (B151609) and its derivatives.

The cleavage of the carbon-chlorine bond is a critical step in the degradation of this compound. This can be achieved through several enzymatic mechanisms:

Oxygenolytic Dehalogenation: As seen in the aerobic pathway of Pseudomonas aeruginosa RW41, dioxygenases can incorporate oxygen atoms into the aromatic ring, leading to the destabilization and eventual cleavage of the C-Cl bond, often after the removal of the sulfonate group acs.org.

Hydrolytic Dehalogenation: This mechanism involves the replacement of the chlorine atom with a hydroxyl group from water. While not directly documented for this compound, this process is well-studied for the degradation of 4-chlorobenzoate (B1228818). The enzyme 4-chlorobenzoyl-CoA dehalogenase catalyzes the hydrolytic removal of chlorine from 4-chlorobenzoyl-CoA. This reaction proceeds through the formation of a Meisenheimer intermediate.

Reductive Dehalogenation: Under anaerobic conditions, reductive dehalogenases catalyze the removal of chlorine, using the chlorinated compound as a terminal electron acceptor in a process called dehalorespiration. These enzymes are often corrinoid and iron-sulfur cluster-containing proteins and are crucial for the anaerobic bioremediation of chlorinated pollutants.

The removal of the sulfonate group from the aromatic ring is another key enzymatic step. In aerobic bacteria, this is often achieved by dioxygenase enzymes. A well-characterized example is the 4-sulfobenzoate 3,4-dioxygenase from Comamonas testosteroni T-2. This two-component enzyme system hydroxylates the aromatic ring at positions 3 and 4, leading to the spontaneous elimination of the sulfonate group as sulfite and the formation of 3,4-dihydroxybenzoate (protocatechuate). A similar mechanism is likely involved in the desulfonation of this compound, yielding 4-chlorocatechol.

Under anaerobic conditions, the mechanisms of desulfonation are less understood but are known to occur. It is postulated that a reductive process may be involved, although the specific enzymes and cofactors have yet to be fully characterized for aromatic sulfonates.

The complete mineralization of this compound in the environment is often the result of the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway.

A key identified strain capable of mineralizing this compound is Pseudomonas aeruginosa RW41 . This bacterium was isolated for its ability to utilize 4-chlorobenzenesulfonic acid as a sole source of carbon and energy acs.org.

While specific consortia for this compound are not extensively documented, studies on related compounds provide insights. For instance, stable denitrifying consortia capable of degrading 4-chlorobenzoate have been enriched from various environments and are typically dominated by bacteria belonging to the beta-subclass of Proteobacteria, with close relatives of Thauera aromatica and Ralstonia species being identified. It is plausible that similar consortia are involved in the anaerobic degradation of this compound.

The following table lists microbial strains known to degrade this compound or structurally similar compounds.

| Microorganism | Compound Degraded | Key Features of Degradation |

| Pseudomonas aeruginosa RW41 | This compound | Aerobic mineralization via oxygenolytic desulfonation to 4-chlorocatechol acs.org. |

| Agrobacterium sp. PNS-1 | 4-Aminobenzenesulfonate | Aerobic degradation epa.gov. |

| Arthrobacter sp. TM-1 | 4-Chlorobenzoate | Aerobic degradation initiated by dehalogenation to 4-hydroxybenzoate mdpi.com. |

| Denitrifying Consortia | 4-Chlorobenzoate | Anaerobic degradation under denitrifying conditions, involving members of the Betaproteobacteria. |

Photolytic Degradation of this compound

In addition to microbial action, this compound can be degraded by photolytic processes, particularly under the influence of ultraviolet (UV) radiation. The photochemical degradation of chlorobenzene (B131634), a related compound, in the presence of sulfur dioxide has been shown to produce 4-chlorobenzenesulfonic acid, indicating that the sulfonate group can be added to the chlorinated ring photochemically. Conversely, the C-Cl bond in the this compound molecule can be cleaved by UV photons acs.org.

The direct photolysis of chlorobenzene results in the formation of phenol, benzene, and chloride ions, suggesting that the primary photochemical reaction is the breaking of the carbon-chlorine bond acs.org. It is expected that this compound would undergo a similar primary photolytic cleavage of the C-Cl bond. The presence of photosensitizers, such as dissolved organic matter in natural waters, can enhance the rate of photodegradation through the generation of reactive oxygen species like hydroxyl radicals.

Chemical Transformation of this compound in Natural Systems

In addition to photolysis, this compound can undergo chemical transformations in the environment, including hydrolysis, oxidation, and reduction.

Aromatic sulfonic acids are generally considered to be hydrolytically stable under typical environmental pH and temperature conditions. The carbon-sulfur bond in the benzenesulfonate moiety is resistant to cleavage by water. While the hydrolysis of sulfonate esters can occur, the sulfonate group in this compound is directly attached to the aromatic ring, making it much less susceptible to hydrolysis nih.gov. Desulfonation can occur under harsh conditions, such as heating in dilute aqueous acid, but this is not a significant pathway under normal environmental conditions researchgate.net. Therefore, this compound is expected to be persistent with respect to hydrolysis in aqueous environments.

Environmental oxidants such as ozone (O₃) and manganese dioxide (MnO₂) can potentially contribute to the degradation of this compound.

Ozone: Ozone is a strong oxidant that can react with aromatic compounds. The reaction of ozone with chlorobenzene has been shown to be effective, particularly in the presence of catalysts microbe.comresearchgate.netnih.govresearchgate.netresearchgate.net. The reaction likely proceeds through electrophilic attack on the aromatic ring, leading to the formation of hydroxylated and ring-opened products nih.govoxidationtech.comsemanticscholar.orgnih.gov. The sulfonate group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, potentially slowing the reaction rate with ozone compared to unsubstituted benzene.

Manganese Dioxide: Manganese dioxide is a common naturally occurring mineral that can act as an oxidant for organic compounds mychemblog.comresearchgate.netorganic-chemistry.orgyoutube.com. The oxidation of phenolic compounds by MnO₂ has been reported, and the mechanism is believed to involve a surface-mediated radical process researchgate.netacsgcipr.org. While direct studies on the oxidation of this compound by MnO₂ are not available, it is plausible that some degradation could occur at the sediment-water interface where MnO₂ is present. The efficiency of this process would depend on factors such as pH and the crystalline structure of the manganese dioxide.

Under anaerobic conditions, such as those found in sediments and some groundwater environments, reductive dechlorination can be a significant degradation pathway for chlorinated aromatic compounds researchgate.netmicrobe.comnih.govrero.chnih.govbattelle.org. This process involves the removal of a chlorine atom and its replacement with a hydrogen atom. The reductive dechlorination of various chlorobenzenes has been extensively studied and is known to be mediated by anaerobic microorganisms microbe.comnih.govrero.chbattelle.org. It is highly probable that this compound can undergo a similar transformation, leading to the formation of benzenesulfonate. Benzenesulfonate itself can be further degraded under certain conditions nih.gov. The presence of the sulfonate group may influence the rate and pathway of reductive dechlorination compared to chlorobenzene.

Table 2: Potential Transformation Products of this compound

| Transformation Pathway | Potential Products |

|---|---|

| Direct Photolysis | Chlorobenzene, Sulfur Trioxide, Chlorophenyl radical |

| Indirect Photolysis (•OH) | Hydroxylated this compound, Ring-cleavage products |

| Oxidation (O₃) | Hydroxylated this compound, Ring-opened products |

Elucidation of Degradation Products and Comprehensive Pathway Mapping for this compound

The complete breakdown of persistent organic pollutants such as this compound is a critical area of environmental research. Understanding the transformation products and the sequence of biochemical reactions is essential for assessing the environmental fate of the compound and for developing effective bioremediation strategies. The degradation of this compound typically involves an initial attack on the molecule that leads to the removal of the sulfonate group and the cleavage of the aromatic ring.

Research has identified key intermediates in the microbial degradation of this compound. For instance, studies on Pseudomonas aeruginosa have shown that the mineralization process begins with an oxygenolytic desulfonation, which produces 4-chlorocatechol. nih.gov This intermediate is then further processed through a modified ortho-cleavage pathway. The catabolism proceeds via the formation of 3-chloromuconate and subsequently maleylacetate, which is then funneled into the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. nih.gov The stoichiometric release of chloride and sulfate ions is also a key indicator of the complete degradation of the parent compound. nih.gov

Mass balance studies are fundamental to understanding the environmental fate of a chemical compound. The primary objective is to account for the total amount of the chemical introduced into a system over the course of its transformation, ensuring that the sum of the parent compound, its various degradation products, non-extractable residues, and fully mineralized products (like CO₂) equals the initial amount. nih.govnih.gov These studies provide a quantitative framework for evaluating the extent and pathways of degradation.

In the context of this compound, a typical mass balance study involves introducing a known quantity of the compound, often labeled with a radioactive isotope like Carbon-14 (¹⁴C), into a controlled environmental matrix, such as a soil slurry or a bacterial culture. nih.govpjoes.com Over time, samples are collected and analyzed to track the distribution of the radiolabel.

The key components measured in such a study include:

Parent Compound: The remaining concentration of this compound.

Metabolites: The concentration of intermediate degradation products in both aqueous and organic phases.

Mineralization: The amount of ¹⁴C that has been converted to ¹⁴CO₂, which is trapped and quantified. This represents the complete breakdown of the aromatic ring. nih.gov

Biomass: The fraction of ¹⁴C that has been incorporated into microbial cells.

Non-extractable Residues (NERs): The portion of the radiolabel that becomes strongly bound to the solid matrix (e.g., soil organic matter) and cannot be recovered by extraction.

An ideal mass balance study aims for a total recovery of radioactivity approaching 100% (typically >90%) to ensure the validity of the findings. nih.gov

Table 1: Hypothetical Mass Balance of [¹⁴C]-4-Chlorobenzenesulfonate in a Soil Microcosm Study

This interactive table illustrates the distribution of Carbon-14 from [¹⁴C]-4-chlorobenzenesulfonate over a 90-day incubation period in a soil microcosm. The data shows a progressive decrease in the parent compound, a transient accumulation of metabolites, and a steady increase in mineralization (¹⁴CO₂) and non-extractable residues, demonstrating the compound's degradation and fate in the soil environment.

| Incubation Time (Days) | Parent Compound (%) | Extractable Metabolites (%) | ¹⁴CO₂ (Mineralization) (%) | Non-Extractable Residues (%) | Incorporated into Biomass (%) | Total Recovery (%) |

| 0 | 98.5 | 0.0 | 0.0 | 0.5 | 0.0 | 99.0 |

| 7 | 75.2 | 8.1 | 4.5 | 7.0 | 3.1 | 97.9 |

| 30 | 40.6 | 5.5 | 21.3 | 22.4 | 5.8 | 95.6 |

| 60 | 15.1 | 2.3 | 38.9 | 33.5 | 6.5 | 96.3 |

| 90 | 5.8 | 0.9 | 47.2 | 37.1 | 6.1 | 97.1 |

Data are hypothetical and for illustrative purposes.

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms and molecules, providing definitive evidence for proposed degradation pathways. nih.govnih.gov In these experiments, an isotopically labeled version of this compound is synthesized and used as a tracer. Stable isotopes (e.g., ¹³C, ¹⁵N, ³⁷Cl) or radioactive isotopes (e.g., ¹⁴C, ³⁶Cl) can be employed. ucla.edukuleuven.be

When a microorganism metabolizes the labeled this compound, the isotope acts as a tag that can be tracked as the molecule is broken down. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify intermediate compounds that contain the isotopic label. kuleuven.be The presence of the label in a specific metabolite confirms that it is a derivative of the parent compound and a part of the degradation pathway.

For example, using uniformly ¹⁴C-labeled this compound allows for the tracking of the carbon backbone. The detection of ¹⁴C in intermediates like 4-chlorocatechol and 3-chloromuconate provides strong evidence for their role in the catabolic sequence. nih.gov Furthermore, the evolution of ¹⁴CO₂ is a direct and quantitative measure of the mineralization of the compound's carbon structure. nih.govpjoes.com

The choice of isotope and its position within the molecule can provide different types of information, as detailed in the table below.

Table 2: Application of Isotopic Labeling in this compound Degradation Studies

This interactive table outlines how different isotopic labels are used to investigate the degradation pathways of this compound. By tracing isotopes like Carbon-14, Chlorine-37, and Sulfur-35, scientists can confirm metabolic intermediates, track the fate of the chlorine substituent, and elucidate the initial desulfonation step, providing a comprehensive map of the compound's breakdown.

| Isotope Label | Position of Label | Information Gained | Analytical Technique |

| Carbon-14 (¹⁴C) | Uniformly in the benzene ring | Traces the carbon skeleton through the entire pathway. Quantifies mineralization to ¹⁴CO₂ and incorporation into biomass. | Liquid Scintillation Counting, LC-MS |

| Chlorine-37 (³⁷Cl) | Chlorine substituent | Traces the fate of the chlorine atom, confirming its removal (dehalogenation) from the aromatic ring. | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sulfur-35 (³⁵S) | Sulfonate group | Elucidates the initial desulfonation step by tracking the release and fate of the sulfonate group as sulfite/sulfate. | Ion Chromatography, Liquid Scintillation Counting |

| Carbon-13 (¹³C) | Specific positions on the ring | Provides detailed information on ring cleavage mechanisms and the rearrangement of the carbon skeleton. | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |

Information is based on established principles of isotopic tracer studies.

Through the combined use of mass balance studies and isotopic labeling, researchers can construct a comprehensive and quantitative map of the degradation pathways of this compound, identifying key transformation products and clarifying the ultimate environmental fate of this compound.

Advanced Remediation Technologies for 4 Chlorobenzenesulfonate Contamination

Advanced Oxidation Processes (AOPs) for the Removal of 4-Chlorobenzenesulfonate

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can react with a wide range of organic compounds, leading to their degradation and, ideally, complete mineralization to carbon dioxide, water, and inorganic ions.

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. This process is a cost-effective and efficient method for treating various industrial wastewaters. The photo-Fenton process is an enhancement of the conventional Fenton process, where the use of ultraviolet (UV) light accelerates the regeneration of Fe²⁺ from ferric ions (Fe³⁺), thereby increasing the rate of hydroxyl radical production and improving the degradation efficiency of organic pollutants.

While direct studies on this compound are limited, research on structurally similar compounds like linear alkylbenzene sulfonate (LAS) and 4-chlorophenol (B41353) demonstrates the potential of these methods. For instance, a study on LAS removal showed that the photo-Fenton process achieved a significantly higher removal efficiency compared to the Fenton process alone. pjoes.comresearchgate.net The degradation efficiency is influenced by factors such as pH, reaction time, and the concentrations of Fe²⁺ and H₂O₂.

| Parameter | Fenton Process | Photo-Fenton Process |

| Reactants | Fe²⁺ + H₂O₂ | Fe²⁺ + H₂O₂ + UV light |

| Primary Oxidant | Hydroxyl radical (•OH) | Hydroxyl radical (•OH) |

| Advantages | - Relatively low cost- Simple operation | - Higher degradation efficiency- Faster reaction rates |

| Disadvantages | - Production of iron sludge- pH-dependent | - Higher energy consumption due to UV lamps |

This table provides a general comparison of Fenton and photo-Fenton processes based on available literature for similar compounds.

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down organic pollutants. However, the direct reaction of ozone with some recalcitrant compounds can be slow. Catalytic ozonation, which involves the use of a catalyst (such as metal oxides or activated carbon) in conjunction with ozone, can enhance the decomposition of ozone to generate more potent hydroxyl radicals, thereby accelerating the degradation of pollutants.

Research on the catalytic ozonation of 4-phenolsulfonic acid, a compound structurally related to this compound, has shown that the use of a ceria (CeO₂) film as a catalyst significantly improves the total organic carbon (TOC) removal compared to conventional ozonation. reed.edu Similarly, studies on the catalytic ozonation of 4-chloronitrobenzene using goethite-based catalysts have demonstrated effective degradation. nih.gov These findings suggest that catalytic ozonation could be a promising technology for the remediation of this compound.

The UV/H₂O₂ process is another AOP that generates hydroxyl radicals through the photolysis of hydrogen peroxide by UV radiation. This method has been shown to be effective in degrading a variety of organic pollutants. Studies on 4-chlorophenol have demonstrated that the UV/H₂O₂ process can achieve over 99% degradation, although complete mineralization may require longer reaction times. nih.gov

Heterogeneous photocatalysis using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation is a widely studied AOP for the degradation of organic pollutants. When TiO₂ is illuminated with UV light of sufficient energy, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. Research on 4-chlorophenol has shown that P-modified TiO₂ can exhibit superior photocatalytic activity compared to commercial TiO₂ (Degussa P25), with identified intermediates including hydroquinone (B1673460), benzoquinone, and 4-chlorocatechol. researchgate.net

| AOP Method | Target Compound (Analogue) | Catalyst/Reagent | Key Findings |

| UV/H₂O₂ | 4-chlorophenol | Hydrogen Peroxide | >99% degradation achieved in 60 minutes. nih.gov |

| UV/TiO₂ | 4-chlorophenol | P-modified TiO₂ | Higher apparent rate constant than commercial TiO₂. researchgate.net |

This table summarizes research findings for the degradation of 4-chlorophenol, a compound structurally similar to this compound, using UV-based AOPs.

Electrochemical oxidation is an environmental-friendly technology that involves the degradation of pollutants through direct or indirect oxidation at the surface of an anode. In direct oxidation, pollutants are destroyed directly at the anode surface. In indirect oxidation, reactive species such as hydroxyl radicals, active chlorine, or persulfate are generated in the solution, which then degrade the pollutants. The efficiency of this process is highly dependent on the anode material.

Studies on the electrochemical oxidation of 4-chlorophenol have demonstrated that using a UV-treated TiO₂ nanotube electrode can lead to over 90% removal of the pollutant, with a significantly faster rate constant compared to untreated TiO₂ or platinum electrodes. nih.gov The choice of supporting electrolyte also plays a crucial role in the degradation pathway and the formation of by-products. wur.nlresearchgate.net These results indicate the potential of electrochemical oxidation for the effective treatment of wastewater contaminated with this compound.

Plasma-based technologies utilize the generation of a plasma state, an ionized gas containing a mixture of electrons, ions, and neutral species, to create a highly reactive environment. Non-thermal plasma, generated at or near room temperature, can produce a variety of reactive species, including hydroxyl radicals, ozone, and UV radiation, which can effectively degrade persistent organic pollutants.

Research on the treatment of 4-chlorobenzoic acid, a close structural analogue of this compound, using a dielectric barrier discharge (DBD) plasma has shown promising degradation efficiency. researchgate.net Plasma-based systems have also been successfully applied to the degradation of other halogenated organic compounds like per- and polyfluoroalkyl substances (PFAS), demonstrating the robustness of this technology for breaking down strong carbon-halogen bonds. serdp-estcp.mildtic.milfraunhofer.denih.gov